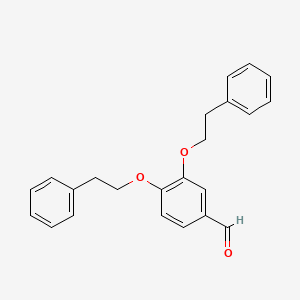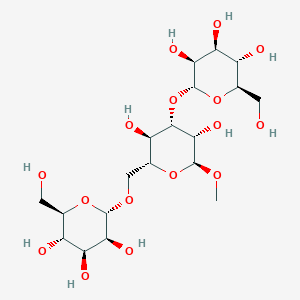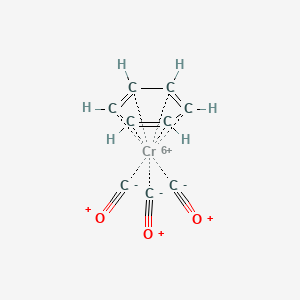
7-Bromo-1-(trifluoromethyl)-1-indanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-(trifluoromethyl)-1-indanol is a chemical compound with the molecular formula C9H6BrF3O It is a derivative of indanol, featuring a bromine atom and a trifluoromethyl group attached to the indanol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(trifluoromethyl)-1-indanol typically involves the bromination of 1-(trifluoromethyl)-1-indanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1-(trifluoromethyl)-1-indanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(trifluoromethyl)-1-indanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of 1-(trifluoromethyl)-1-indanol.
Substitution: Formation of various substituted indanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-(trifluoromethyl)-1-indanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1,1,1-trifluoro-2-heptanone: Similar in structure but with a heptanone core.
7-Bromo-1-methyl-2-(trifluoromethyl)-1H-indole: Contains an indole core instead of indanol.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Features a tetrahydroisoquinoline core.
Uniqueness
7-Bromo-1-(trifluoromethyl)-1-indanol is unique due to its specific combination of bromine and trifluoromethyl groups attached to the indanol core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8BrF3O |
|---|---|
Molekulargewicht |
281.07 g/mol |
IUPAC-Name |
7-bromo-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C10H8BrF3O/c11-7-3-1-2-6-4-5-9(15,8(6)7)10(12,13)14/h1-3,15H,4-5H2 |
InChI-Schlüssel |
HTPDBJODSRPHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C1C=CC=C2Br)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)








![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)
![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
